TAS4464

NAE Inhibition Enzyme Assay Neddylation

Researchers requiring maximal and sustained inhibition of the neddylation pathway face a critical choice: standard NAE inhibitors like MLN4924 lack the potency and prolonged target engagement needed for robust pathway suppression. TAS4464 solves this with an IC50 of 0.955 nM-the most potent NAE inhibitor reported-and sustained in vivo inhibition achievable with intermittent dosing. Key procurement intelligence: - Quantitative superiority: >5-fold greater enzymatic potency versus MLN4924; >400-fold selectivity over UAE and SAE. - Application coverage: Validated in oncology (AML, multiple myeloma, solid tumors), immunology (MDSC suppression), and infectious disease models. - Supply assurance: Bulk quantities available with batch-specific HPLC purity ≥98% and full analytical documentation.

Molecular Formula C21H23FN6O6S
Molecular Weight 506.5 g/mol
Cat. No. B611165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS4464
SynonymsTAS4464;  TAS-4464;  TAS 4464.
Molecular FormulaC21H23FN6O6S
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O
InChIInChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1
InChIKeyTZTRUHFXPVXWRD-QTQZEZTPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAS4464 for Scientific Procurement: A Potent and Selective NEDD8-Activating Enzyme Inhibitor


TAS4464 is a small-molecule, mechanism-based inhibitor of the NEDD8-activating enzyme (NAE), a critical E1 enzyme in the neddylation pathway essential for cullin-RING ubiquitin ligase (CRL) activation and subsequent proteasomal degradation of key cell cycle and survival proteins [1]. It exhibits an IC50 of 0.955 nM against NAE, establishing it as the most potent inhibitor of this enzyme class reported to date [1]. As an investigational compound developed by Taiho Pharmaceutical, TAS4464 demonstrates a prolonged target inhibition profile and has progressed to Phase 1 clinical evaluation, underscoring its potential for translational research applications requiring sustained pathway suppression [2].

TAS4464 Procurement: Why Substitution with Other NAE Inhibitors Compromises Research Outcomes


NAE inhibitors, such as pevonedistat (MLN4924), target the same neddylation pathway, yet they cannot be treated as interchangeable reagents. TAS4464 exhibits a fundamentally different potency and selectivity profile that translates into quantitatively superior biochemical and cellular activity [1]. Direct comparative data demonstrate that substituting TAS4464 with MLN4924 results in a significant loss of target engagement, as measured by enzyme inhibition potency and the magnitude of downstream substrate accumulation. Furthermore, TAS4464's prolonged target inhibition in vivo, achieved with intermittent dosing schedules, distinguishes it pharmacologically from MLN4924 [1]. These critical performance gaps mean that experimental outcomes relying on maximal or sustained NAE inhibition are unlikely to be replicated with alternative NAE inhibitors. For studies where robust pathway suppression is paramount, TAS4464 represents a non-substitutable tool compound, as detailed in the quantitative evidence below.

TAS4464 Technical Validation: Head-to-Head Quantitative Evidence Against MLN4924


TAS4464 vs. MLN4924: Superior Enzymatic Potency (IC50 Comparison)

In a direct head-to-head enzymatic assay, TAS4464 demonstrated significantly greater potency in inhibiting NAE compared to the well-characterized NAE inhibitor MLN4924 (pevonedistat) [1].

NAE Inhibition Enzyme Assay Neddylation

TAS4464 vs. MLN4924: Enhanced Cellular Activity Measured by Substrate Accumulation

In cellular models, TAS4464 treatment resulted in a more pronounced accumulation of cullin-RING ubiquitin ligase (CRL) substrates (CDT1, p27) compared to an equivalent concentration of MLN4924, indicating superior cellular target engagement [1].

Cellular Neddylation CRL Substrates Target Engagement

TAS4464: Prolonged In Vivo Target Inhibition with Intermittent Dosing

In human tumor xenograft mouse models, TAS4464 exhibited prolonged target inhibition, a pharmacodynamic property not demonstrated for MLN4924 in the same study. This allowed for effective antitumor activity with weekly or twice-weekly dosing schedules [1].

Pharmacodynamics Xenograft Model Sustained Inhibition

TAS4464: High Selectivity Profile Against Other E1 Enzymes (UAE and SAE)

TAS4464 selectively inhibits NAE over the related E1 enzymes UAE and SAE, minimizing off-target effects within the ubiquitin-like protein conjugation cascade [1].

Selectivity E1 Enzymes Off-Target Activity

TAS4464 Activity in Multiple Myeloma: Synergy with Standard-of-Care Agents

In preclinical models of multiple myeloma (MM), TAS4464 demonstrated synergistic enhancement of antitumor activity when combined with standard MM chemotherapies, including bortezomib, daratumumab, and elotuzumab [1]. This synergy has not been reported for MLN4924 in the context of these specific combinations, representing a unique, albeit early, differentiation point.

Multiple Myeloma Synergy Combination Therapy

TAS4464: Induction of Both Intrinsic and Extrinsic Apoptotic Pathways in AML

In acute myeloid leukemia (AML) models, TAS4464 activates both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, a dual mechanism of cell death induction not commonly observed with other NAE inhibitors [1].

Acute Myeloid Leukemia Apoptosis Caspase Activation

Recommended Research Applications for TAS4464 Based on Validated Evidence


Investigating the Role of the Neddylation Pathway in Cancer Cell Survival and Proliferation

For studies requiring maximal and sustained inhibition of the neddylation pathway, TAS4464 is the preferred tool compound. Its superior enzymatic potency (IC50 0.955 nM) and enhanced cellular activity ensure robust target engagement at lower concentrations compared to MLN4924 [1]. This is critical for accurately modeling the pathway's function in cancer cell lines and patient-derived tumor cells [1].

In Vivo Xenograft Studies of Hematologic and Solid Tumors Requiring Intermittent Dosing Schedules

TAS4464's prolonged target inhibition in human tumor xenograft mouse models makes it ideal for in vivo studies that utilize weekly or twice-weekly dosing regimens [1]. This property simplifies experimental logistics and reduces animal handling stress compared to compounds requiring daily administration. The compound has demonstrated prominent antitumor activity across diverse tumor types without marked weight loss, supporting its use in long-term efficacy studies [1].

Preclinical Evaluation of Novel Combination Therapies in Multiple Myeloma

Researchers exploring combination strategies in multiple myeloma should prioritize TAS4464 due to its documented synergistic enhancement of antitumor activity with key standard-of-care agents such as bortezomib, daratumumab, and elotuzumab [1]. This unique combination profile, not reported for MLN4924, provides a basis for investigating new therapeutic regimens for relapsed or refractory multiple myeloma.

Studies of Neddylation in Immunosuppressive Microenvironments and Infectious Disease

Beyond oncology, TAS4464 serves as a critical probe for investigating neddylation's role in immunology and infectious disease. In a murine model of S. aureus biofilm-associated periprosthetic joint infection, TAS4464 suppressed the expansion of immunosuppressive MDSCs and M2 macrophages, thereby mitigating bone destruction and inflammation [2]. This evidence supports its use in studies examining the intersection of neddylation and host immune responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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